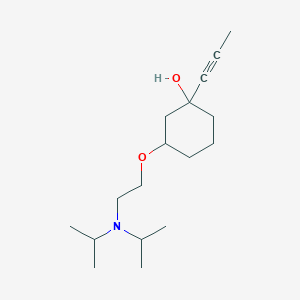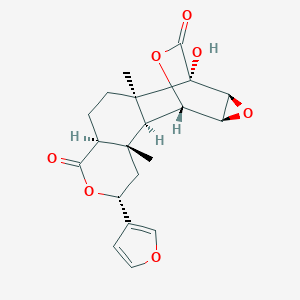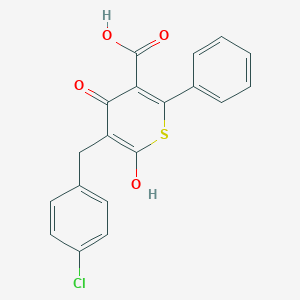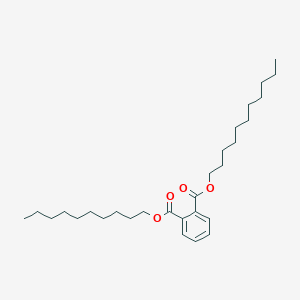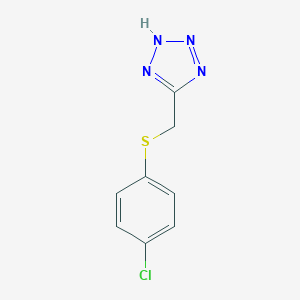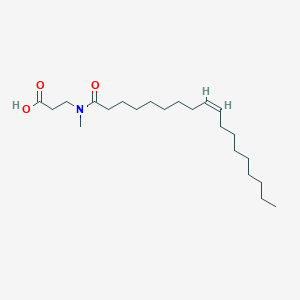
Oleoyl methyl beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl methyl beta-alanine is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a derivative of beta-alanine, an amino acid that is naturally found in the body. This compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of oleoyl methyl beta-alanine is not fully understood. However, it is believed to work by increasing the levels of carnosine in the body. Carnosine is an amino acid that is naturally found in the body and has been shown to have various physiological effects such as improving exercise performance, reducing muscle fatigue, and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of carnosine in the body, which can improve exercise performance and reduce muscle fatigue. It has also been shown to protect against oxidative stress, which can have various health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oleoyl methyl beta-alanine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to study its effects.
Zukünftige Richtungen
There are various future directions for the study of oleoyl methyl beta-alanine. One direction is to further investigate its potential use as a drug delivery system. Another direction is to study its effects on various health conditions such as diabetes and cancer. Additionally, more research is needed to fully understand its mechanism of action and how it can be used to improve exercise performance and reduce muscle fatigue.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields such as medicine, sports nutrition, and food science. It is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. While there are still limitations in our understanding of its mechanism of action, there are various future directions for its study. Overall, this compound is a compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
Oleoyl methyl beta-alanine is synthesized through a specific method that involves the reaction of beta-alanine with oleic acid. The reaction takes place in the presence of a catalyst and results in the formation of this compound. The compound can be purified through various methods such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
Oleoyl methyl beta-alanine has been studied extensively for its potential applications in various fields such as medicine, sports nutrition, and food science. In medicine, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In sports nutrition, it has been studied for its potential use as a performance-enhancing supplement. In food science, it has been studied for its potential use as a preservative.
Eigenschaften
CAS-Nummer |
18289-85-5 |
|---|---|
Molekularformel |
C22H41NO3 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
3-[methyl-[(Z)-octadec-9-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h10-11H,3-9,12-20H2,1-2H3,(H,25,26)/b11-10- |
InChI-Schlüssel |
ZRNBEAAEJJLWTJ-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O |
Andere CAS-Nummern |
18289-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



